molecular formula C25H30N4O2S B2954208 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1184972-29-9

2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2954208
CAS No.: 1184972-29-9
M. Wt: 450.6
InChI Key: NLKXQXCQXZOLOD-UHFFFAOYSA-N
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Description

This compound belongs to a class of spiroazaspiro derivatives characterized by a unique 1,4,8-triazaspiro[4.5]deca-1,3-diene core. The structure includes an ethyl group at the 8-position, a p-tolyl (4-methylphenyl) substituent at the 3-position, and a thioether-linked acetamide moiety terminating in a 4-methoxyphenyl group. This combination confers distinct electronic and steric properties, making it a candidate for pharmacological exploration, particularly in oncology and inflammation modulation .

Synthetic routes for analogous compounds often involve multi-step reactions, including spiro-ring formation via cyclization and subsequent functionalization with thiol-acetamide linkages.

Properties

IUPAC Name

2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-4-29-15-13-25(14-16-29)27-23(19-7-5-18(2)6-8-19)24(28-25)32-17-22(30)26-20-9-11-21(31-3)12-10-20/h5-12H,4,13-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKXQXCQXZOLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves several key steps:

  • Formation of the triazaspiro core: Starting from a precursor containing a spirocyclic framework, the triazaspiro ring is formed through a series of cyclization reactions.

  • Introduction of functional groups: The ethyl and p-tolyl groups are introduced via electrophilic aromatic substitution reactions.

  • Thiolation and acetamide formation: The final step involves the thiolation of the intermediate product, followed by the formation of the acetamide through amidation reactions.

Industrial Production Methods: The industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This typically involves:

  • Use of robust catalysts: to accelerate reactions.

  • Temperature and pressure control: to favor desired reaction pathways.

  • Purification techniques: such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: The compound can undergo oxidation reactions, especially at the thio and amine groups.

  • Reduction: Reduction reactions can occur at the spirocyclic core and the aromatic rings.

  • Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions:
  • Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

  • Reducing agents: Like lithium aluminium hydride and sodium borohydride.

  • Substitution conditions: Often carried out in the presence of strong acids or bases to facilitate the reaction.

Major Products Formed: Depending on the specific reaction, products may include oxidized derivatives, reduced forms, or substituted compounds retaining the core spirocyclic structure.

Scientific Research Applications

Chemistry:
  • Catalysis: The unique structure makes it a candidate for use as a ligand in metal-catalyzed reactions.

  • Synthesis of novel materials: As a building block for complex organic synthesis.

Biology:
  • Pharmacology: Potential use as a scaffold for drug design due to its structural features that allow for binding to various biological targets.

Medicine:
  • Antimicrobial agents: Preliminary studies suggest activity against certain bacterial and fungal strains.

Industry:
  • Material science: Incorporation into polymers and resins for enhanced material properties.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. It can modulate biological pathways by:

  • Binding to active sites: of enzymes, inhibiting their activity.

  • Interacting with receptors: to alter signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Spiro Ring) Acetamide Group Molecular Formula Molecular Weight Reference
Target Compound 8-Ethyl, 3-p-Tolyl N-(4-Methoxyphenyl) C₂₇H₃₁N₄O₂S 483.63
N-(3-Chloro-2-Methylphenyl)-2-((8-Ethyl-3-(4-Methoxyphenyl)-...)Acetamide 8-Ethyl, 4-Methoxyphenyl N-(3-Chloro-2-Methylphenyl) C₂₆H₃₀ClN₄O₂S 514.07
2-((8-Ethyl-3-(4-Fluorophenyl)-...)Thio)-N-(4-Isopropylphenyl)Acetamide (CAS 1189423-73-1) 8-Ethyl, 4-Fluorophenyl N-(4-Isopropylphenyl) C₂₆H₃₁FN₄OS 466.60
2-((3-(4-Bromophenyl)-8-Ethyl-...)Thio)-N-(p-Tolyl)Acetamide (CAS 1185094-78-3) 8-Ethyl, 4-Bromophenyl N-(p-Tolyl) C₂₄H₂₇BrN₄OS 499.50
N-(3-Chloro-4-Methoxyphenyl)-2-((8-Methyl-3-Phenyl-...)Thio)Acetamide (CAS 1185061-29-3) 8-Methyl, 3-Phenyl N-(3-Chloro-4-Methoxyphenyl) C₂₃H₂₅ClN₄O₂S 457.00

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo and fluoro substituents (e.g., ) increase molecular weight and may enhance metabolic stability but reduce solubility.
  • Methoxy Groups : The 4-methoxyphenyl acetamide in the target compound improves solubility and may enhance receptor binding via hydrogen bonding .

Pharmacological Activity

Anti-Cancer Activity

Compounds with 4-methoxyphenyl acetamide groups (e.g., , compound 38) demonstrate marked cytotoxicity against cancer cell lines (HCT-1, MCF-7) via mechanisms possibly involving kinase inhibition or DNA intercalation. The target compound’s p-tolyl group may enhance hydrophobic interactions in enzyme pockets, though direct activity data is pending .

Anti-Inflammatory Potential

Thiazole-acetamide derivatives () with morpholine or piperazine substituents show MMP inhibition, suggesting the spiroazaspiro core’s rigidity could stabilize enzyme-ligand interactions. The target compound’s ethyl group may mimic hydrophobic enclosures critical for binding, as described in docking studies (Glide XP scoring, ).

Anti-Exudative Effects

Triazole-acetamide analogs () exhibit dose-dependent anti-exudative activity comparable to diclofenac. The target compound’s thioether linkage may improve bioavailability over sulfonyl counterparts .

Binding Affinity and Computational Modeling

The Glide XP scoring function () highlights the importance of hydrophobic enclosures and hydrogen-bond networks. The target compound’s p-tolyl and 4-methoxyphenyl groups align with these criteria, predicting strong binding to targets like COX-2 or MMPs. Comparatively, bromophenyl derivatives () may exhibit higher affinity but lower selectivity due to larger van der Waals radii.

Biological Activity

2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. Its molecular formula is C_24H_28N_4OS, with a molecular weight of approximately 430.58 g/mol. This compound belongs to the class of triazaspiro compounds, which are known for their diverse biological activities, including antipsychotic effects and potential enzyme inhibition.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities:

Antipsychotic Activity

Studies on related triazaspiro compounds have demonstrated potential antipsychotic effects. For instance, compounds like 1-aryl-1,3,8-triazaspiro[4.5]decan-4-one have shown efficacy in behavioral pharmacological test models, suggesting that similar structures may also exhibit antipsychotic profiles with reduced side effects compared to traditional antipsychotics .

Enzyme Inhibition

Triazaspiro compounds have been identified as pan-inhibitors of prolyl hydroxylase enzymes (PHDs), which are crucial in regulating hypoxia-inducible factors (HIFs). Inhibition of these enzymes can lead to increased erythropoietin (EPO) levels, making them potential candidates for treating anemia . The action mechanism likely involves binding to specific enzyme sites and modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological effects of triazaspiro compounds:

  • Antipsychotic Profiles : Research involving 1-phenyl derivatives has shown that substitutions on the phenyl moiety significantly affect behavioral activity while maintaining a favorable side effect profile. In rats, certain derivatives exhibited effective suppression of self-stimulation behavior without significant catalepsy at effective doses .
  • Prolyl Hydroxylase Inhibition : The discovery of 1,3,8-triazaspiro[4.5]decane derivatives as inhibitors has led to advancements in understanding their pharmacokinetics and dynamics. These derivatives demonstrated robust EPO upregulation in preclinical models, indicating their therapeutic potential for anemia treatment .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, a comparative table is presented below:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC24H28N4OS430.58 g/molPotential antipsychotic; enzyme inhibition
1-Aryl Triazaspiro CompoundC21H25N3OVariableAntipsychotic profiles with reduced EPS
SpirohydantoinsC23H30N4O2VariablePHD inhibitors; EPO upregulation

Q & A

Q. What green chemistry principles apply to reducing waste in synthesis?

  • Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Use catalytic methods (e.g., Pd/C for hydrogenation) to minimize heavy metal waste. Implement microwave-assisted synthesis to reduce reaction times and energy consumption .

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